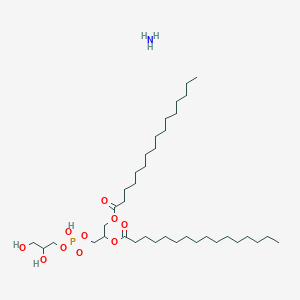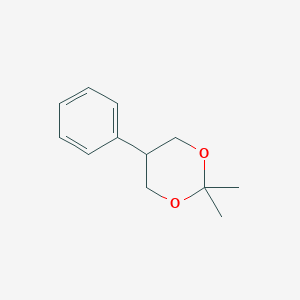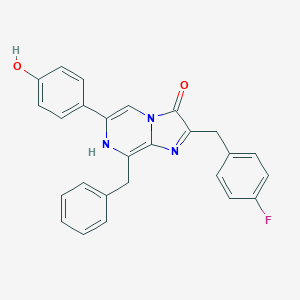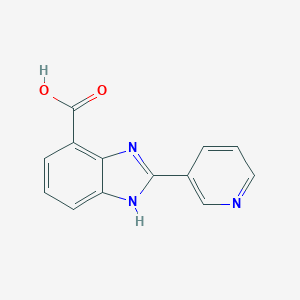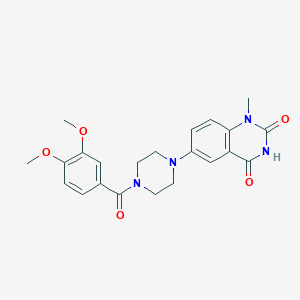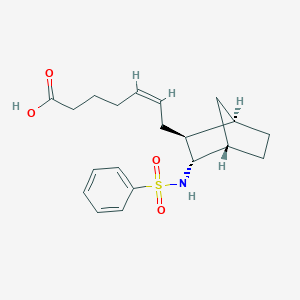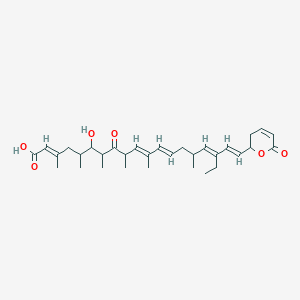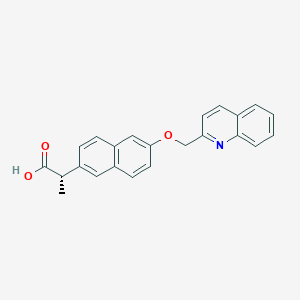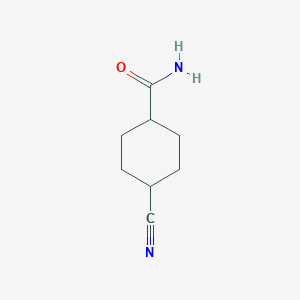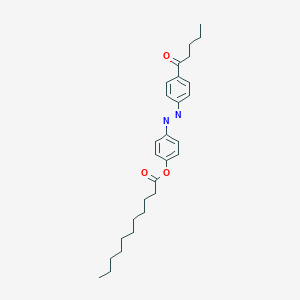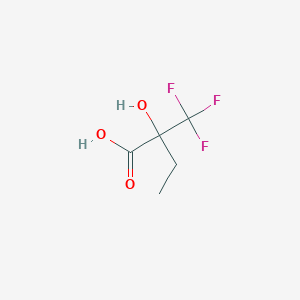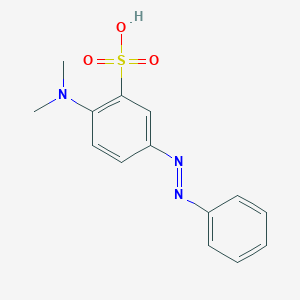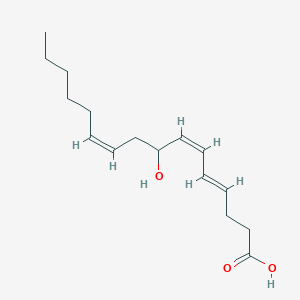
8-Hydroxyhexadeca-4,6,10-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyhexadeca-4,6,10-trienoic acid, also known as 8-OHdG, is a biomarker for oxidative DNA damage. It is formed by the oxidation of guanine in DNA and is excreted in urine. The presence of 8-OHdG in urine is an indication of oxidative stress, which is linked to a variety of diseases such as cancer, diabetes, and cardiovascular disease.
Mechanism Of Action
The mechanism of action of 8-Hydroxyhexadeca-4,6,10-trienoic acid is not fully understood. It is believed that 8-Hydroxyhexadeca-4,6,10-trienoic acid can cause mutations in DNA, which can lead to the development of cancer. It has also been suggested that 8-Hydroxyhexadeca-4,6,10-trienoic acid can interfere with DNA replication and transcription, leading to cellular dysfunction.
Biochemical And Physiological Effects
The presence of 8-Hydroxyhexadeca-4,6,10-trienoic acid in urine is an indication of oxidative stress, which is linked to a variety of diseases such as cancer, diabetes, and cardiovascular disease. Studies have shown that high levels of 8-Hydroxyhexadeca-4,6,10-trienoic acid in urine are associated with an increased risk of developing these diseases. In addition, 8-Hydroxyhexadeca-4,6,10-trienoic acid has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cell types.
Advantages And Limitations For Lab Experiments
One of the advantages of using 8-Hydroxyhexadeca-4,6,10-trienoic acid as a biomarker for oxidative DNA damage is its high sensitivity and specificity. It can detect very low levels of oxidative DNA damage, making it a useful tool for studying the effects of environmental toxins and antioxidants on DNA damage. However, there are some limitations to using 8-Hydroxyhexadeca-4,6,10-trienoic acid as a biomarker. For example, 8-Hydroxyhexadeca-4,6,10-trienoic acid can be formed by other mechanisms besides oxidative DNA damage, such as during DNA repair processes. In addition, the levels of 8-Hydroxyhexadeca-4,6,10-trienoic acid in urine can be affected by factors such as age, sex, and smoking status, which can make it difficult to interpret the results of studies.
Future Directions
There are many future directions for research on 8-Hydroxyhexadeca-4,6,10-trienoic acid. One area of research is the development of new methods for detecting 8-Hydroxyhexadeca-4,6,10-trienoic acid. For example, researchers are exploring the use of mass spectrometry as a more sensitive and specific method for detecting 8-Hydroxyhexadeca-4,6,10-trienoic acid. Another area of research is the development of new biomarkers for oxidative DNA damage that can complement the use of 8-Hydroxyhexadeca-4,6,10-trienoic acid. For example, researchers are exploring the use of other DNA adducts, such as FapyGuanine and M1dG, as biomarkers for oxidative DNA damage. Finally, researchers are exploring the relationship between oxidative stress and other diseases, such as neurodegenerative diseases and autoimmune diseases, to better understand the role of oxidative stress in disease development.
Synthesis Methods
8-Hydroxyhexadeca-4,6,10-trienoic acid is synthesized by the oxidation of guanine in DNA. The most common method for detecting 8-Hydroxyhexadeca-4,6,10-trienoic acid is through the use of high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD). This method is highly sensitive and can detect 8-Hydroxyhexadeca-4,6,10-trienoic acid at concentrations as low as 1 ng/mL.
Scientific Research Applications
8-Hydroxyhexadeca-4,6,10-trienoic acid is widely used as a biomarker for oxidative DNA damage in scientific research. It has been used to study the effects of environmental toxins, such as benzene and polycyclic aromatic hydrocarbons, on DNA damage. It has also been used to study the effects of antioxidants, such as vitamin C and E, on reducing oxidative stress. In addition, 8-Hydroxyhexadeca-4,6,10-trienoic acid has been used to study the relationship between oxidative stress and various diseases, such as cancer, diabetes, and cardiovascular disease.
properties
CAS RN |
111916-07-5 |
|---|---|
Product Name |
8-Hydroxyhexadeca-4,6,10-trienoic acid |
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,6Z,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10- |
InChI Key |
KBOVKDIBOBQLRS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C\C=C\CCC(=O)O)O |
SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
synonyms |
8-HHDTA 8-hydroxyhexadeca-4,6,10-trienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



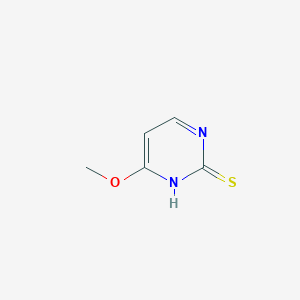
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
